2,4,6-Triiodobenzoic acid
Overview
Description
2,4,6-Triiodobenzoic acid is an organic compound with the molecular formula C7H3I3O2. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by iodine atoms. This compound is known for its high molecular weight and significant iodine content, making it useful in various scientific and industrial applications.
Mechanism of Action
Target of Action
2,4,6-Triiodobenzoic acid primarily targets the auxin transport system in plants . Auxins are a class of plant hormones that play a crucial role in coordinating many growth and behavioral processes in the plant’s life cycle.
Mode of Action
This compound acts as an auxin transport inhibitor . It inhibits the polar transport of indole-3-acetic acid (IAA), an important plant hormone . This inhibition disrupts the normal distribution of auxin in plant tissues, affecting various aspects of plant growth and development.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the auxin signaling pathway . By inhibiting auxin transport, this compound alters the concentration gradient of auxin within plant tissues. This can lead to changes in cell elongation, division, differentiation, and other processes regulated by auxin.
Pharmacokinetics
The pharmacokinetics of this compound in plants involve its absorption, distribution, metabolism, and excretion (ADME). After application, it is absorbed by plant tissues and distributed within the plant, primarily affecting areas of active growth .
Result of Action
The action of this compound leads to changes in plant growth and development. It can inhibit the elongation of plant stems, leading to a dwarfing effect . At low concentrations, it can promote root formation . Under certain conditions, it can also promote flowering and induce the formation of flower buds .
Biochemical Analysis
Cellular Effects
2,4,6-Triiodobenzoic acid has been shown to affect cellular processes. For instance, it has been reported to induce cell death in tumor cells through the generation of reactive oxygen species . It also affects the in vitro propagation of certain plant species, altering endogenous polyamine and indol-3-acetic acid levels and the proteomic profile .
Molecular Mechanism
It is known to induce physiological complications like an increase in oxygen reactive species
Temporal Effects in Laboratory Settings
It has been shown to affect the in vitro propagation of certain plant species over time .
Transport and Distribution
It has been suggested that it may be involved in the modulation of auxin transport .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Triiodobenzoic acid typically involves the iodination of benzoic acid derivatives. One common method includes the reaction of 3,5-diaminobenzoic acid with sulfuric acid, potassium iodide, and hydrogen peroxide. This reaction produces 3,5-diamino-2,4,6-triiodobenzoic acid, which is then ammoniated to form an ammonium salt. The ammonium salt is subsequently acidified to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to control production costs and ensure safety by avoiding the use of toxic reagents like chlorine gas and dangerous reagents like potassium iodate .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Triiodobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide can be used to facilitate substitution reactions.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate can be used to oxidize the carboxylic acid group.
Reduction Reactions: Reducing agents like lithium aluminum hydride can be used to reduce the carboxylic acid group to an alcohol.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various substituted benzoic acids can be formed.
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives with higher oxidation states.
Reduction Products: Reduction can yield alcohol derivatives of this compound.
Scientific Research Applications
2,4,6-Triiodobenzoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2,3,5-Triiodobenzoic acid: Another iodinated benzoic acid derivative used as a contrast agent.
Diatrizoic acid: A commonly used X-ray contrast medium with similar iodine content.
Acetrizoic acid: An iodinated contrast agent with nephrotropic properties.
Uniqueness of 2,4,6-Triiodobenzoic Acid: this compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Its high iodine content and stability make it particularly useful in applications requiring high-density contrast agents and in the synthesis of other iodinated compounds.
Properties
IUPAC Name |
2,4,6-triiodobenzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRVYPNHLIAWRNV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)C(=O)O)I)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30173938 | |
Record name | Benzoic acid, 2,4,6-triiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
499.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2012-31-9 | |
Record name | 2,4,6-Triiodobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2012-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 2,4,6-triiodo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002012319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,4,6-triiodo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30173938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4,6-triiodobenzoic acid?
A1: The molecular formula of this compound is C7H3I3O2, and its molecular weight is 499.8 g/mol.
Q2: What spectroscopic data is available for this compound and its derivatives?
A2: Researchers have used IR, 1H-NMR, and 13C-NMR spectroscopy to characterize this compound and its derivatives. [] These techniques provide insights into the structure and properties of these compounds.
Q3: What are the primary applications of this compound derivatives?
A3: Derivatives of this compound are primarily used as X-ray contrast agents due to their high iodine content, which makes them relatively opaque to X-rays. [, , , , ]
Q4: How do these compounds interact with the body to produce their contrast effect?
A4: These compounds are usually administered intravenously, and their high water solubility allows them to distribute rapidly throughout the bloodstream. [, , ] They are then excreted largely unchanged in the urine, enabling visualization of the urinary tract. [, ] Some derivatives are also excreted in bile, allowing visualization of the gallbladder and biliary tract. [, ]
Q5: Are there any known interactions between this compound derivatives and proteins in the body?
A5: Yes, research has shown that some derivatives can bind to human serum albumin. [] Additionally, iodipamide, a derivative of this compound, has been found to interact with ligandin, a glutathione transferase. []
Q6: Has this compound been investigated for other biological activities?
A6: Research has shown that a plant protein, SCARECROW-like 14 (SCL14), interacts with this compound. [] This interaction suggests a potential role in plant detoxification mechanisms, although further investigation is needed.
Q7: How does modifying the structure of this compound affect its properties as an X-ray contrast agent?
A7: Modifications to the acyl side chains of this compound can significantly impact its water solubility, toxicity, and excretion profile. [, ] For example, increasing the length of the acyl group generally leads to decreased toxicity and slower excretion rates. []
Q8: Can you provide examples of specific structural modifications and their impact?
A8:
* Replacing the 3,5-diacetylamino groups with 3,5-dipropionylamino groups results in sodium diprotrizoate, which has a slightly lower iodine content but maintains good contrast properties. [] * Introducing a methylglucamine salt instead of a sodium salt can improve water solubility and reduce toxicity. [, , ] * Adding a hydroxyl group to the acyl side chain can increase hydrophilicity and excretion rate. []
Q9: What is known about the toxicity of this compound and its derivatives?
A9: While generally considered safe for diagnostic purposes, these compounds can cause adverse effects, especially at high doses. [, , ] Toxicity profiles vary depending on the specific derivative and its formulation.
Q10: What types of toxicity have been observed in animal studies?
A10: Animal studies have revealed that at lethal doses, these compounds can cause respiratory distress and cardiovascular collapse. [] Repeated high doses have been linked to renal tubular nephrosis in some animals. []
Q11: What research is being done to address the environmental impact of these compounds?
A11: Research is ongoing to identify microorganisms capable of degrading iodinated contrast media and to develop efficient methods for their removal from wastewater. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.